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Introduction

GDC-0310 is a potent and selective, orally bioavailable small-molecule inhibitor of the voltage-

gated sodium channel Nav1.7. Developed through a collaboration between Genentech and

Xenon Pharmaceuticals, GDC-0310 was investigated for the treatment of pain. Nav1.7 has

been a target of significant interest in analgesic drug development due to its critical role in pain

signaling pathways, as evidenced by human genetic studies. This technical guide provides a

comprehensive overview of the discovery, mechanism of action, and development history of

GDC-0310, based on publicly available data.

Discovery and Development History
The development of GDC-0310 stemmed from a focused effort to identify selective Nav1.7

inhibitors with improved metabolic stability and pharmacokinetic properties suitable for once-

daily dosing. The discovery process began with the optimization of an earlier acyl-sulfonamide

lead compound. Through structural modifications aimed at blocking metabolically labile

positions, researchers at Genentech and Xenon Pharmaceuticals synthesized GDC-0310.[1][2]

Preclinical studies demonstrated the high potency and selectivity of GDC-0310 for Nav1.7 over

other sodium channel subtypes.[3] The compound advanced into a Phase 1 clinical trial to

evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[1][4] However, the

clinical development of GDC-0310 was discontinued after the completion of this trial for

undisclosed reasons.[5]
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Key Development Milestones:

Preclinical Development: Optimization of a lead compound to improve metabolic stability and

selectivity, leading to the identification of GDC-0310.[2]

Phase 1 Clinical Trial Initiation: A Phase 1, randomized, single and multiple ascending dose,

placebo-controlled, double-blind study in healthy volunteers was initiated (NCT02742779).[1]

[4]

Discontinuation of Development: Further clinical development was halted after the

completion of the Phase 1 trial for non-disclosed reasons.[5]

Mechanism of Action
GDC-0310 is a selective inhibitor of the Nav1.7 voltage-gated sodium channel.[4] These

channels are predominantly expressed in peripheral sensory neurons and play a crucial role in

the generation and propagation of action potentials in response to noxious stimuli. By binding

to the Nav1.7 channel, GDC-0310 is thought to stabilize the inactivated state of the channel,

thereby preventing the influx of sodium ions and dampening the pain signal. A cryo-electron

microscopy (cryo-EM) study revealed that GDC-0310 engages with the voltage-sensing domain

4 (VSD4) of the Nav1.7 channel through a unique binding mode, distinct from other classes of

Nav1.7 inhibitors.[6]

Quantitative Data
In Vitro Potency and Selectivity
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Parameter Value (nM) Species/Channel Assay Type

IC50 0.6 Human Nav1.7 Electrophysiology

IC50 3.4 Human Nav1.4 Electrophysiology

IC50 38 Human Nav1.2 Electrophysiology

IC50 198 Human Nav1.6 Electrophysiology

IC50 202 Human Nav1.1 Electrophysiology

IC50 551 Human Nav1.5 Electrophysiology

Ki 1.8 Human Nav1.7
Radioligand Binding

Assay

Cellular IC50 16 Human Nav1.7 Cellular Sodium Influx

Table 1: In vitro potency and selectivity of GDC-0310 against various human Nav channel

subtypes. Data sourced from[3][4].

In Vivo Efficacy
Parameter Value (µM) Animal Model

EC50 1.1
Inherited Erythromelalgia (IEM)

mouse model

Table 2: In vivo efficacy of GDC-0310 in a preclinical pain model. Data sourced from[3].

Preclinical Pharmacokinetics
Species Dose Half-life (t1/2)

Route of
Administration

Rat 5 mg/kg 5 hours Intravenous (IV)

Dog 1 mg/kg 46 hours Intravenous (IV)

Cynomolgus Monkey 2 mg/kg 4.4 hours Intravenous (IV)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b11928786?utm_src=pdf-body
http://www.probechem.com/products_GDC-0310.html
https://www.medchemexpress.com/gdc-0310.html
https://www.benchchem.com/product/b11928786?utm_src=pdf-body
http://www.probechem.com/products_GDC-0310.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Preclinical pharmacokinetic parameters of GDC-0310 in various species. Data sourced

from[4].

Experimental Protocols
While specific, detailed experimental protocols for GDC-0310 have not been publicly disclosed,

the following represent plausible methodologies based on standard practices in the field for the

evaluation of Nav1.7 inhibitors.

In Vitro Electrophysiology Assay (Whole-Cell Patch-
Clamp)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0310 on

human Nav1.7 channels.

Methodology:

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7

channel (hNav1.7).

Recording: Whole-cell voltage-clamp recordings are performed using an automated patch-

clamp system (e.g., SyncroPatch 768PE).[7]

Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose,

pH 7.4 with NaOH.

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

Voltage Protocol: Cells are held at a holding potential of -120 mV. Nav1.7 currents are

elicited by a depolarizing step to 0 mV for 20 ms.

Compound Application: GDC-0310 is prepared in a vehicle (e.g., DMSO) and diluted in the

external solution to a range of concentrations. The compound is perfused over the cells for a

sufficient duration to reach steady-state block.
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Data Analysis: The peak inward current amplitude is measured before and after compound

application. The percentage of inhibition is calculated for each concentration, and the data

are fitted to a Hill equation to determine the IC50 value.

In Vivo Efficacy in Inherited Erythromelalgia (IEM)
Mouse Model
Objective: To assess the in vivo efficacy (EC50) of GDC-0310 in a genetically validated mouse

model of pain.

Methodology:

Animal Model: Transgenic mice expressing a gain-of-function mutation in the Nav1.7 channel

that recapitulates the human inherited erythromelalgia phenotype.

Drug Administration: GDC-0310 is formulated in an appropriate vehicle and administered

orally (p.o.) or intraperitoneally (i.p.) at various doses.

Nociceptive Testing: A thermal or mechanical stimulus is applied to the hind paw of the mice.

The latency to withdrawal or the frequency of paw withdrawal is measured as an indicator of

nociception.

Data Analysis: A dose-response curve is generated by plotting the percentage of anti-

nociceptive effect against the concentration of GDC-0310 in the plasma or brain. The EC50

is calculated from this curve.

In Vitro Metabolism Assay (Hepatic S9 Fraction)
Objective: To evaluate the metabolic stability of GDC-0310.

Methodology:

System: Pooled hepatic S9 fractions from human, rat, dog, and monkey.[8][9]

Reaction Mixture: GDC-0310 (at a final concentration of, for example, 1 µM) is incubated

with the S9 fraction in the presence of NADPH-regenerating system cofactors (e.g., glucose-
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6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a phosphate buffer at

37°C.

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Sample Processing: The reaction is quenched by the addition of a cold organic solvent (e.g.,

acetonitrile). The samples are then centrifuged to precipitate proteins.

Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-

MS/MS) to quantify the remaining parent compound (GDC-0310).

Data Analysis: The percentage of GDC-0310 remaining at each time point is plotted against

time. The in vitro half-life (t1/2) and intrinsic clearance are calculated from the slope of the

natural logarithm of the remaining compound versus time.
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Caption: Mechanism of action of GDC-0310 in inhibiting pain signal transmission.
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Caption: The discovery and development workflow of GDC-0310.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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